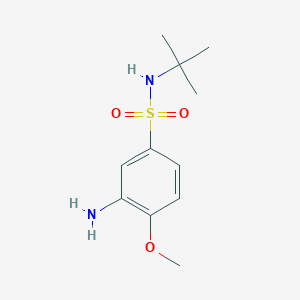

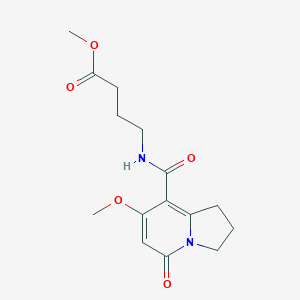

![molecular formula C18H16N2O5S B2396112 3-{[6-(4-fluorophenyl)pyrimidin-4-yl]oxy}-N-(4-isopropylphenyl)benzamide CAS No. 1207031-93-3](/img/structure/B2396112.png)

3-{[6-(4-fluorophenyl)pyrimidin-4-yl]oxy}-N-(4-isopropylphenyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-{[6-(4-fluorophenyl)pyrimidin-4-yl]oxy}-N-(4-isopropylphenyl)benzamide, commonly referred to as FIIN-3, is a small molecule inhibitor that has shown great potential in the field of cancer research. It is a potent and selective inhibitor of fibroblast growth factor receptor (FGFR) kinases, which are known to play a crucial role in tumor growth and progression.

Wissenschaftliche Forschungsanwendungen

Functionalized Quinazolines and Pyrimidines for Optoelectronic Materials

The chemical structure of 3-{[6-(4-fluorophenyl)pyrimidin-4-yl]oxy}-N-(4-isopropylphenyl)benzamide belongs to the family of quinazolines and pyrimidines, compounds known for their broad spectrum of biological activities. Recent research highlights the significant applications of quinazoline and pyrimidine derivatives in optoelectronic materials. The integration of these compounds into π-extended conjugated systems is crucial for creating novel materials with potential use in electronic devices, luminescent elements, and photoelectric conversion elements. Pyrimidine derivatives, in particular, show promise as materials for organic light-emitting diodes, including highly efficient red phosphorescent OLEDs. Additionally, these compounds are investigated for their potential as photosensitizers in dye-sensitized solar cells and as thermally activated delayed fluorescence emitters (Lipunova, Nosova, Charushin, & Chupakhin, 2018).

Hybrid Catalysts in the Synthesis of Pyrimidine Scaffolds

The pyranopyrimidine core, closely related to the chemical structure of interest, is a crucial precursor for the medicinal and pharmaceutical industries. The synthesis of 5H-pyrano[2,3-d]pyrimidine scaffolds, a subtype of pyrimidine, involves various hybrid catalysts such as organocatalysts, metal catalysts, and green solvents. These scaffolds have wide applicability and have been extensively researched for their use in creating lead molecules for further development (Parmar, Vala, & Patel, 2023).

Pyrimidine Derivatives in Anti-inflammatory Research

Pyrimidine derivatives display a range of pharmacological effects, including anti-inflammatory properties. These effects are attributed to the inhibition of certain vital inflammatory mediators. Given the extensive use of pyrimidine cores in medicinal chemistry, there is significant interest in exploring and synthesizing novel pyrimidine analogs to enhance their anti-inflammatory activities with minimal toxicity. This direction holds promise for the development of new, effective treatments using pyrimidine-based compounds (Rashid et al., 2021).

Eigenschaften

IUPAC Name |

1,1-dioxo-4-(3,4,5-trimethoxyphenyl)-1λ6,4-benzothiazine-2-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O5S/c1-23-15-8-12(9-16(24-2)18(15)25-3)20-11-13(10-19)26(21,22)17-7-5-4-6-14(17)20/h4-9,11H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPXSKNKTMIIEOK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)N2C=C(S(=O)(=O)C3=CC=CC=C32)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-{[6-(4-fluorophenyl)pyrimidin-4-yl]oxy}-N-(4-isopropylphenyl)benzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1-Cyano-1-cyclopropylethyl)-2-[5-(dimethylsulfamoyl)-2-oxopyridin-1-YL]acetamide](/img/structure/B2396032.png)

![N-(4-fluoro-3-nitrophenyl)-1-[(4-fluorophenyl)methyl]-6-oxopyridine-3-carboxamide](/img/structure/B2396037.png)

![N-[[3-(Dimethylamino)pyridin-2-yl]methyl]but-2-ynamide](/img/structure/B2396042.png)

![N-(3,5-dimethylphenyl)-2-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide](/img/structure/B2396046.png)